4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate
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Overview
Description
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure, which consists of a porphyrin core with four benzoate groups attached at the meso positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate typically involves the condensation of pyrrole and benzaldehyde derivatives under acidic conditions to form the porphyrin core. This is followed by the esterification of the porphyrin with benzoic acid derivatives to introduce the benzoate groups. The reaction conditions often include the use of strong acids like trifluoroacetic acid or sulfuric acid as catalysts and high temperatures to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: It can be reduced to form porphyrin dianions.
Substitution: The benzoate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Porphyrin dications.
Reduction: Porphyrin dianions.
Substitution: Various substituted porphyrin derivatives.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: Employed in the study of heme proteins and as a model compound for understanding biological processes involving porphyrins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can induce oxidative damage to cellular components, making the compound useful in photodynamic therapy. The porphyrin core interacts with various molecular targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoic acid
- 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzonitrile
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
Uniqueness
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate is unique due to its specific arrangement of benzoate groups, which enhances its solubility and reactivity compared to other porphyrin derivatives. This structural feature makes it particularly suitable for applications in photodynamic therapy and as a photosensitizer in various chemical reactions .
Properties
Molecular Formula |
C48H26N4O8-4 |
---|---|
Molecular Weight |
786.7 g/mol |
IUPAC Name |
4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60)/p-4 |
InChI Key |
HHDUMDVQUCBCEY-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-] |
Origin of Product |
United States |
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